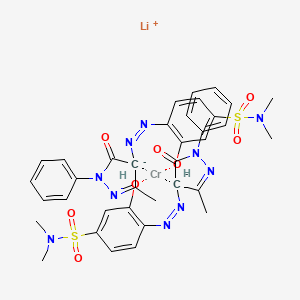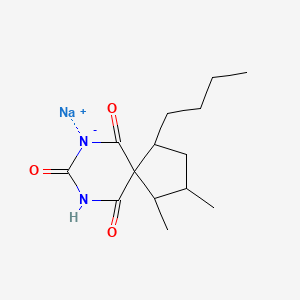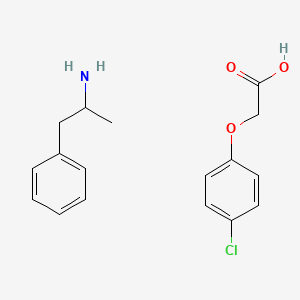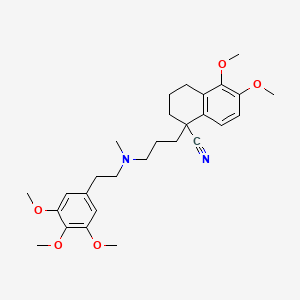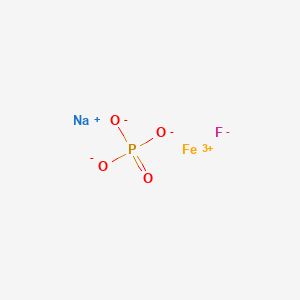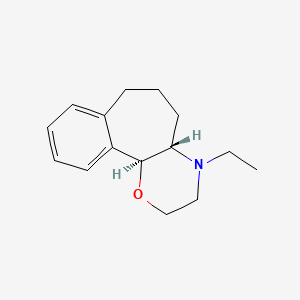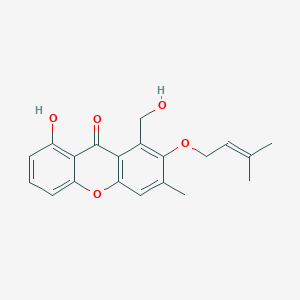
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Tetrahydro-N-(2,4,6-trimethylphenyl) Group:
- N-alkylation reactions using 2,4,6-trimethylphenyl halides under basic conditions.
Formation of the Hydrochloride Salt:
- Treatment with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for efficient cyclization.
- Catalysts to enhance reaction rates and yields.
- Purification techniques like crystallization and chromatography to ensure high purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrolizine Core:
- Starting with a suitable precursor such as a pyrrole derivative.
- Cyclization reactions to form the bicyclic pyrrolizine structure.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products could be amines or alcohols.
- Substitution products depend on the substituents introduced.
Applications De Recherche Scientifique
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
- Tetrahydro-N-(2,4,6-trimethylphenyl) derivatives: Compounds with the same substituent but different core structures.
Uniqueness:
- The combination of the pyrrolizine core with the tetrahydro-N-(2,4,6-trimethylphenyl) group and the acetamide functionality makes this compound unique. It offers a distinct set of chemical properties and potential biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
88069-55-0 |
|---|---|
Formule moléculaire |
C18H27ClN2O |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)19-16(21)12-18-6-4-8-20(18)9-5-7-18;/h10-11H,4-9,12H2,1-3H3,(H,19,21);1H |
Clé InChI |
ZHMGWSYQJRJKON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CC23CCCN2CCC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


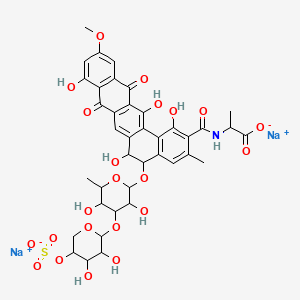



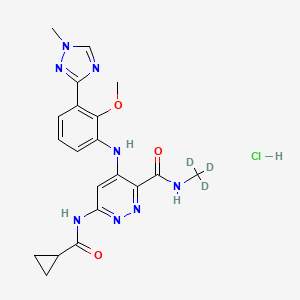
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
